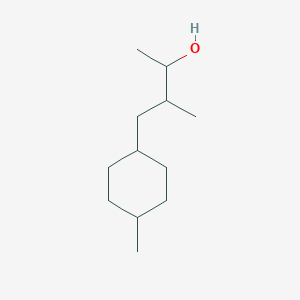
3-Methyl-4-(4-methylcyclohexyl)butan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-4-(4-methylcyclohexyl)butan-2-ol is an organic compound with the molecular formula C12H24O. It is a type of alcohol characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom. This compound is notable for its unique structure, which includes a cyclohexane ring and multiple methyl groups, contributing to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-4-(4-methylcyclohexyl)butan-2-ol typically involves the reaction of cyclohexanone with isobutyraldehyde in the presence of a suitable catalyst. The reaction proceeds through an aldol condensation followed by hydrogenation to yield the desired alcohol.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of high-pressure hydrogenation reactors and specialized catalysts to ensure high yield and purity. The process is optimized to minimize by-products and maximize the efficiency of the reaction.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form ketones or carboxylic acids, depending on the reagents and conditions used.
Reduction: The compound can be reduced to form various hydrocarbons, often using hydrogen gas and a metal catalyst.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of palladium (Pd) or platinum (Pt) catalysts is often used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are commonly employed.
Major Products Formed:
Oxidation: Ketones or carboxylic acids.
Reduction: Alkanes or cycloalkanes.
Substitution: Alkyl halides or other substituted derivatives.
Scientific Research Applications
3-Methyl-4-(4-methylcyclohexyl)butan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a solvent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic effects and its role in drug development.
Industry: It is used in the manufacture of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Methyl-4-(4-methylcyclohexyl)butan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites, influencing the compound’s reactivity and biological activity. The cyclohexane ring and methyl groups contribute to its hydrophobic interactions, affecting its solubility and distribution in biological systems.
Comparison with Similar Compounds
- 4-Cyclohexyl-3-methyl-2-butanol
- Cyclohexanepropanol, α,β-dimethyl-
Comparison: 3-Methyl-4-(4-methylcyclohexyl)butan-2-ol is unique due to its specific arrangement of methyl groups and the cyclohexane ring. This structural uniqueness imparts distinct chemical and physical properties, such as boiling point, solubility, and reactivity, differentiating it from other similar compounds.
Properties
Molecular Formula |
C12H24O |
|---|---|
Molecular Weight |
184.32 g/mol |
IUPAC Name |
3-methyl-4-(4-methylcyclohexyl)butan-2-ol |
InChI |
InChI=1S/C12H24O/c1-9-4-6-12(7-5-9)8-10(2)11(3)13/h9-13H,4-8H2,1-3H3 |
InChI Key |
MZEMNHSCWYCSSB-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)CC(C)C(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(Pent-4-yn-2-yl)amino]pyridine-3-carboxylic acid](/img/structure/B13256751.png)
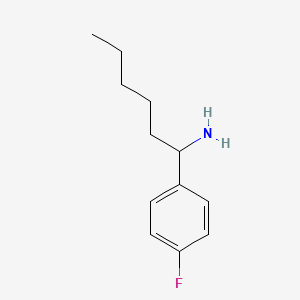
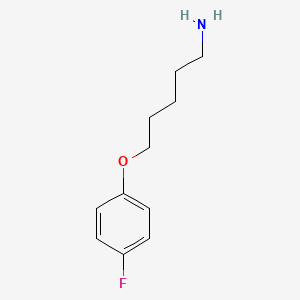

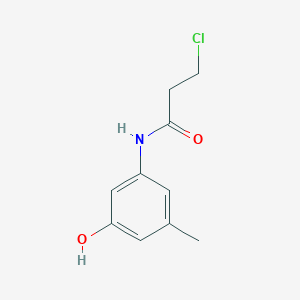
![2-Bromo-6-{[(1-hydroxy-2-methylpropan-2-yl)amino]methyl}phenol](/img/structure/B13256780.png)

![(1S)-1-[3-(benzyloxy)phenyl]ethan-1-amine](/img/structure/B13256799.png)
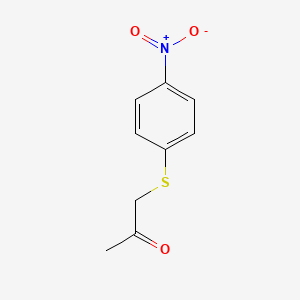
![2-[(1-Benzothiophen-7-yl)amino]propan-1-ol](/img/structure/B13256806.png)
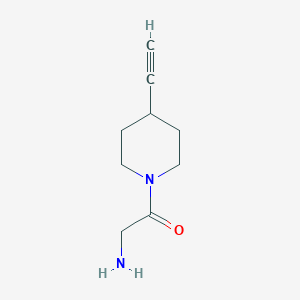

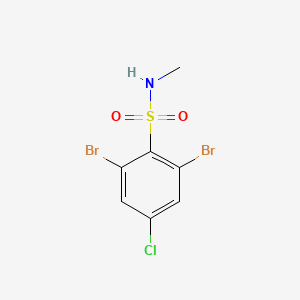
![2-[(2-Aminoethyl)(cyclopropyl)amino]ethan-1-ol](/img/structure/B13256837.png)
